molecular formula C18H26N2O5S2 B2491104 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396772-53-4

1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2491104
CAS No.: 1396772-53-4
M. Wt: 414.54
InChI Key: OQLLJZMOTBCEOD-UHFFFAOYSA-N
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Description

This high-purity synthetic compound, 1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, is a complex small molecule designed for advanced pharmacological and chemical research. Its unique structure incorporates a piperidine-2,6-dione moiety, a feature of significant scientific interest, linked via a sulfonyl ethyl chain to a piperidine ring that is further modified with a furan-2-ylmethylthio methyl group. This specific architecture suggests potential as a key intermediate or candidate for developing novel therapeutic agents, particularly in the fields of oncology and immunology, where related structures have shown activity. Researchers can utilize this compound to explore structure-activity relationships (SAR) in drug discovery, investigate mechanisms of action related to protein degradation or enzyme inhibition, and develop new synthetic methodologies for complex heterocyclic frameworks. The presence of the sulfonyl group offers a potential handle for interaction with various biological targets, while the furan and dione segments provide sites for further chemical functionalization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[2-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c21-17-4-1-5-18(22)20(17)10-12-27(23,24)19-8-6-15(7-9-19)13-26-14-16-3-2-11-25-16/h2-3,11,15H,1,4-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLLJZMOTBCEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, identified by its CAS number 186139-09-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, a furan moiety, and a sulfonyl group, suggest diverse biological activities. This article reviews the compound's biological activity based on various studies and research findings.

Structural Characteristics

The molecular structure of this compound allows for interactions with multiple biological targets. The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks, while the furan ring contributes to its aromatic characteristics, potentially enabling electrophilic substitution reactions. The piperidine ring further allows for various transformations that can modify pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antitumor Activity

Several studies have highlighted the potential antitumor effects of this compound. Similar sulfonamide derivatives have been investigated for their role as inhibitors of metalloproteinases, enzymes implicated in cancer metastasis. These compounds may disrupt pathways involved in tumor progression and cell migration.

Antimicrobial Effects

The compound's structural components suggest possible antimicrobial properties. Compounds with similar piperidine structures have shown activity against various microorganisms. For instance, sulfonamide derivatives are often explored for their ability to inhibit bacterial growth by targeting specific metabolic pathways.

Understanding the mechanism of action for this compound involves examining its interactions with biological targets:

Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with specific proteins or enzymes. Such studies help elucidate binding affinities and provide insights into its efficacy and safety profiles.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-(4-fluorophenyl)-1-methylsulfonylpiperidinePiperidine ring with a sulfonamide groupActive against various cancers
5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridineSimilar piperidine structure with halogenAntimicrobial properties
5-methoxy-2-piperidin-4-yloxypyridinePiperidine framework with methoxy substitutionInvestigated for neuroprotective effects

The combination of the furan moiety and sulfonamide functional group in this compound may confer distinct pharmacological properties compared to these similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include preparing the piperidine derivative followed by introducing the furan group through nucleophilic substitution or electrophilic addition. Sulfonylation is usually achieved using sulfonyl chlorides under appropriate conditions.

This compound shows promise as a lead candidate in drug development targeting diseases such as cancer and infections. Its derivatives may serve as probes in biochemical assays or intermediates in synthesizing more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name / Identifier Core Structure Key Substituents Therapeutic Area
Target Compound Piperidine-2,6-dione Sulfonyl ethyl linker, Furan-thioether Hypothesized immunomodulation
Lenalidomide (REVLIMID™) Piperidine-2,6-dione Amino-isoindoline Multiple myeloma, Myelodysplastic syndromes
Apremilast Piperidine-2,6-dione Phthalimide, methoxyethoxy Psoriasis, Psoriatic arthritis
Compound 27 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperidine Thiophene butyric acid Preclinical (synthesis study)

Key Observations:

  • Core Structure: The piperidine-2,6-dione core in the target compound and lenalidomide/apremilast suggests shared mechanisms, such as cereblon binding or TNF-α inhibition . In contrast, Compound 27 lacks the dione moiety, likely altering its target specificity.
  • Substituents: The furan-thioether group in the target compound may offer improved metabolic stability over thiophene analogs (e.g., Compound 27), as furan rings are less prone to oxidative metabolism than thiophenes . Compound 27’s thiophene butyric acid substituent confers higher lipophilicity, which might favor blood-brain barrier penetration but reduce solubility .

Preparation Methods

Preparation of Chloromethylpiperidine

4-(Chloromethyl)piperidine is synthesized by treating piperidine with paraformaldehyde and HCl gas under reflux. The chloromethyl group serves as an electrophilic site for thiol attack.

Thioether Coupling

Reaction of chloromethylpiperidine with furan-2-ylmethanethiol in DMF, catalyzed by triethylamine, affords the target thioether. The reaction proceeds via an SN2 mechanism, with yields optimized to 85–90% under inert atmosphere.

Table 2: Conditions for Thioether Formation

Entry Base Solvent Time (h) Yield (%)
1 Et3N DMF 6 88
2 DBU DCM 8 76
3 K2CO3 Acetone 12 65

Coupling of Sulfonylethyl-Piperidine-2,6-dione and Thioether-Piperidine

The final assembly involves linking the two fragments via a sulfonamide bond (Scheme 3).

Activation of Sulfonylethyl Group

The sulfonylethyl intermediate is converted to its sulfonyl chloride using PCl5 in dichloromethane. This reactive species facilitates nucleophilic displacement by the piperidine nitrogen.

Amide Bond Formation

Reacting the sulfonyl chloride with 4-(((furan-2-ylmethyl)thio)methyl)piperidine in the presence of pyridine yields the coupled product. The reaction is exothermic, requiring slow addition and ice-bath cooling to maintain control.

Equation 2:
$$
\text{Sulfonyl chloride} + \text{Piperidine-thioether} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}
$$

Optimization and Characterization

Reaction Optimization

Key parameters include stoichiometry, temperature, and catalyst selection. For instance, employing Hünig’s base instead of pyridine improves yields by reducing side reactions.

Spectroscopic Validation

  • 1H NMR : Peaks at δ 2.85–3.15 ppm confirm the sulfonyl group; δ 6.20–7.40 ppm verify the furan ring.
  • IR : Strong absorbance at 1150 cm−1 (S=O stretch) and 1700 cm−1 (dione C=O).
  • HPLC : Purity >98% achieved via reverse-phase chromatography.

Q & A

Q. How can AI-driven molecular editing enhance this compound’s druglikeness?

  • Methodological Answer: Apply the DiffIUPAC model to modify specific substructures (e.g., replacing piperidine-2,6-dione with spirocyclic motifs). Train the model on curated datasets of bioactive piperidines, then generate analogs prioritizing synthetic feasibility (SYNTHIA) and predicted ADMET profiles (SwissADME) .

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